

Key reactions involving 9-Bromo-1-nonene

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Compound of Interest

Compound Name: **9-Bromo-1-nonene**

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An In-Depth Technical Guide to the Key Reactions of **9-Bromo-1-nonene**

Abstract

As a bifunctional molecule, **9-Bromo-1-nonene** serves as a versatile and strategic building block in modern organic synthesis. Possessing both a primary alkyl bromide and a terminal alkene, it offers orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactions involving **9-Bromo-1-nonene**. We will delve into the mechanistic underpinnings and practical execution of Grignard reagent formation, nucleophilic substitutions, and a suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, reactions leveraging the terminal olefin, such as cross-metathesis, will be discussed. Each section is designed to move beyond simple protocols, offering insights into the causality of experimental choices to ensure reproducibility and successful application.

Introduction: The Strategic Value of 9-Bromo-1-nonene

9-Bromo-1-nonene (CAS: 89359-54-6) is a colorless to pale yellow liquid characterized by a nine-carbon chain with a bromine atom at the C9 position and a double bond between C1 and C2.^{[1][2]} This unique arrangement of functional groups—a reactive alkyl halide and a terminal alkene—makes it a highly valuable intermediate for synthesizing a wide array of organic compounds, from pharmaceuticals to functionalized polymers.^{[1][2][3]}

The primary alkyl bromide is amenable to classic nucleophilic substitution and organometallic reagent formation, while the terminal alkene provides a handle for transformations such as palladium-catalyzed couplings and olefin metathesis.^[3] This dual reactivity allows for sequential, selective modifications, enabling the construction of long-chain, functionalized molecules that are central to various fields. Notably, it is a key reactant in the synthesis of the breast cancer drug Fulvestrant and is frequently employed in the synthesis of insect pheromones, which are crucial for developing environmentally benign pest management tools. ^{[1][4]}

Physicochemical Properties

A summary of the key properties of **9-Bromo-1-nonene** is provided below for quick reference.

Property	Value	Reference
CAS Number	89359-54-6	[5] [6]
Molecular Formula	C ₉ H ₁₇ Br	[1] [5] [6]
Molecular Weight	205.13 g/mol	[1] [5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	100-101 °C / 15 mmHg	[1] [2]
IUPAC Name	9-bromonon-1-ene	[5]

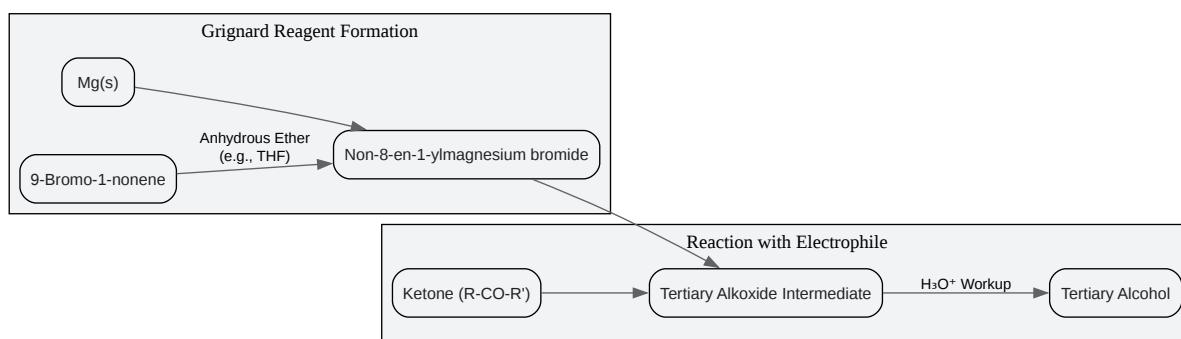
Core Reactions at the Carbon-Bromine Bond

The primary alkyl bromide is the more traditionally reactive site under many conditions, serving as a potent electrophile or a precursor to a powerful nucleophile.

Grignard Reagent Formation and Application

The conversion of **9-bromo-1-nonene** into its corresponding Grignard reagent, non-8-en-1-ylmagnesium bromide, transforms the electrophilic C9 carbon into a potent, nucleophilic carbanion.^{[7][8]} This is one of the most fundamental and powerful transformations for carbon-carbon bond formation.

Causality of Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents.[8] The carbon-magnesium bond is highly polarized and will readily react with any available proton source (like water or alcohols) to quench the reagent, forming non-1-ene and rendering it useless for subsequent C-C bond formation.[7][9][10] Therefore, the use of anhydrous ethereal solvents (like diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[8] Initiation of the reaction can be sluggish due to a passivating oxide layer on the magnesium metal; a small crystal of iodine is often used to activate the surface.[8]



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Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Formation of Non-8-en-1-ylmagnesium Bromide

- Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).[8] The system is purged with dry nitrogen.
- Solvent Addition: Anhydrous diethyl ether or THF is added to the flask to cover the magnesium.[8] A small crystal of iodine is added to initiate the reaction.
- Initiation: A small portion of a solution of **9-bromo-1-nonene** (1.0 equivalent) in anhydrous ether is added from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.

- **Addition:** The remaining **9-bromo-1-nonene** solution is added dropwise at a rate that maintains a gentle reflux.[8]
- **Completion:** After the addition is complete, the mixture is stirred and may be gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent and should be used immediately.[8]

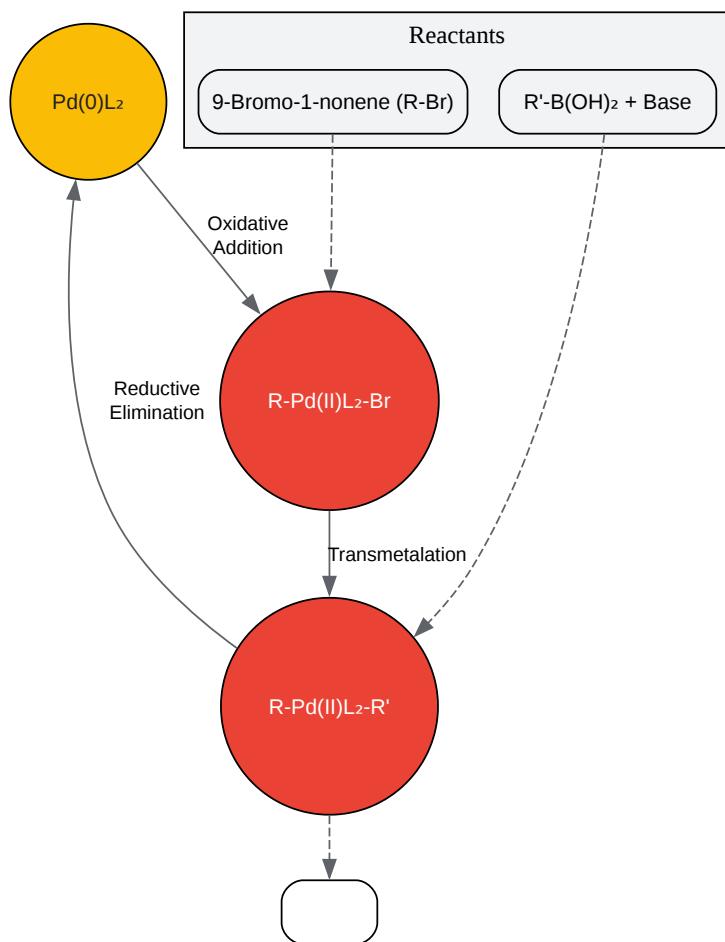
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis, and the alkyl bromide of **9-bromo-1-nonene** is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Insight: The catalytic cycle involves three key steps:[11][13]

- **Oxidative Addition:** The Pd(0) catalyst inserts into the carbon-bromine bond of **9-bromo-1-nonene**, forming a Pd(II) complex.[11][13]
- **Transmetalation:** The organic group from the activated boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[11][12]
- **Reductive Elimination:** The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11][14]



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of **9-Bromo-1-nonene** with Phenylboronic Acid

- Setup: A flask is charged with phenylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like K_2CO_3 (2.0 eq).^[11]
- Degassing: The flask is sealed and purged with an inert gas (e.g., argon) for 15-20 minutes.
- Solvent and Reactant Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, followed by **9-bromo-1-nonene** (1.0 eq).^[11]
- Reaction: The resulting solution is heated, typically to 80-100 °C, and stirred for several hours until completion, as monitored by TLC or GC-MS.^[11]

- Workup: After cooling, water is added, and the mixture is extracted with an organic solvent (e.g., EtOAc). The organic phase is dried and concentrated to yield the crude product, which is then purified by column chromatography.[\[11\]](#)

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond via the reaction of a vinyl or aryl halide with a terminal alkyne.[\[15\]](#) It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[\[16\]](#)

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.

- Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to **9-bromo-1-nonene**.[\[17\]](#)
- Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[\[17\]](#) This species then undergoes transmetalation with the Pd(II) complex. The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.[\[17\]](#)

Experimental Protocol: Sonogashira Coupling of **9-Bromo-1-nonene** with Phenylacetylene

- Setup: To a solution of **9-bromo-1-nonene** (1.0 eq) in a suitable solvent like THF or an amine base (e.g., diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (CuI, 0.025 eq).[\[17\]](#)
- Reactant Addition: The terminal alkyne (e.g., phenylacetylene, 1.1 eq) is added.[\[17\]](#)
- Reaction: The mixture is stirred at room temperature for several hours. The reaction is often run under an inert atmosphere.[\[17\]](#)
- Workup: The reaction is diluted with an ether and filtered through celite to remove catalyst residues. The filtrate is washed with aqueous solutions (e.g., NH₄Cl, NaHCO₃), dried, and concentrated.[\[17\]](#) The product is purified by flash chromatography.

Core Reactions at the Carbon-Carbon Double Bond

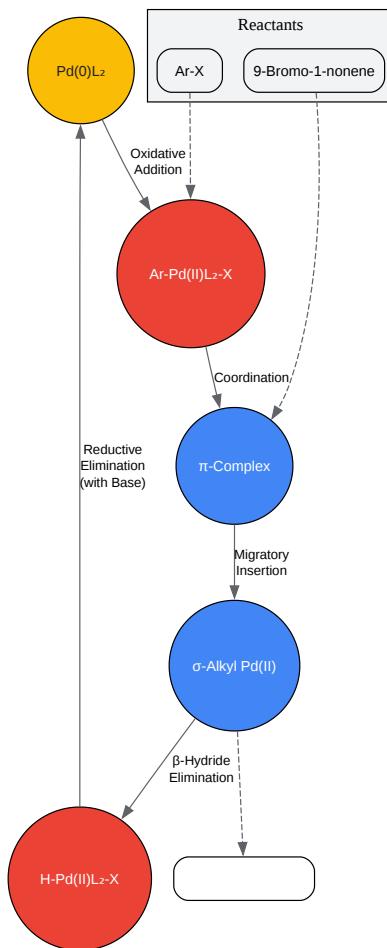
The terminal alkene of **9-bromo-1-nonene** provides a second site of reactivity, which is central to palladium-catalyzed reactions like the Heck coupling and olefin metathesis.

Heck-Mizoroki Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[18][19] In this context, **9-bromo-1-nonene** can act as the alkene partner, reacting with an aryl or vinyl halide.

Mechanistic Insight: The accepted mechanism involves several steps:[20][21]

- Oxidative Addition: Pd(0) inserts into the aryl/vinyl halide bond.
- Migratory Insertion (Syn-Addition): The alkene (**9-bromo-1-nonene**) coordinates to the Pd(II) complex, followed by insertion into the palladium-aryl/vinyl bond.[20]
- β -Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[20][21]
- Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[20]



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Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Olefin Cross-Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalysts). Cross-metathesis between **9-bromo-1-nonene** and another terminal olefin is a highly effective strategy for chain elongation and the synthesis of insect pheromones.^[22] For instance, the Z-selective cross-metathesis has been used to synthesize various lepidopteran female sex pheromones.^[22]

Causality of Experimental Design: The choice of catalyst is paramount in olefin metathesis as it dictates the efficiency and stereoselectivity (E/Z ratio) of the newly formed double bond. Modern ruthenium-based catalysts offer high functional group tolerance, allowing the reaction to proceed without affecting the alkyl bromide moiety.^[22] The reaction is typically driven to

completion by using one olefin partner in excess or by removing a volatile byproduct (e.g., ethylene).

Summary and Outlook

9-Bromo-1-nonene stands out as a strategic linchpin in synthetic chemistry. Its bifunctional nature permits a diverse range of high-yield transformations at two distinct, electronically different sites. The reactions detailed in this guide—from the fundamental Grignard reaction to sophisticated, palladium-catalyzed cross-couplings and olefin metathesis—highlight its utility in building molecular complexity. For researchers in drug discovery and materials science, mastering the chemistry of this versatile building block opens a direct and efficient path to novel long-chain compounds, complex natural products, and functionalized polymers.

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